3-(2,6-Dichlorobenzoyl)-4-methylpyridine

Structural Isomerism Pyridine Derivatives Molecular Recognition

Ensure target specificity with this single, well-defined isomer—3-(2,6-dichlorobenzoyl)-4-methylpyridine. Its unique spatial and electronic profile, driven by the 3-position benzoyl substituent, directly impacts binding affinity and reaction kinetics, making regioisomer substitution risky. Procure as a high-purity building block (>97%) for medicinal chemistry library synthesis or as a reliable system suitability standard for HPLC/LC-MS methods.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 1187167-72-1
Cat. No. B1463332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dichlorobenzoyl)-4-methylpyridine
CAS1187167-72-1
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESCC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C13H9Cl2NO/c1-8-5-6-16-7-9(8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3
InChIKeyASYOLOJEYCBUCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dichlorobenzoyl)-4-methylpyridine (CAS 1187167-72-1) – Basic Chemical and Physicochemical Characterization


3-(2,6-Dichlorobenzoyl)-4-methylpyridine (CAS 1187167-72-1) is a substituted pyridine derivative with the IUPAC name (2,6-dichlorophenyl)-(4-methylpyridin-3-yl)methanone. It has the molecular formula C13H9Cl2NO and a molecular weight of 266.12 g/mol . The compound is characterized by a 2,6-dichlorobenzoyl group attached to the 3-position of a 4-methylpyridine ring. It is available as a yellow crystalline solid that is soluble in organic solvents . Commercial sources typically offer the compound at purities of 97% or NLT 98% .

Why Simple Substitution of 3-(2,6-Dichlorobenzoyl)-4-methylpyridine (CAS 1187167-72-1) with Close Analogs Is Unreliable


Close analogs of 3-(2,6-dichlorobenzoyl)-4-methylpyridine, such as regioisomers with the benzoyl group at the 2-position (CAS 1187165-49-6) or 4-position (CAS 1187169-53-4), share the same molecular formula (C13H9Cl2NO) and identical molecular weight (266.12 g/mol) . However, the specific position of the 2,6-dichlorobenzoyl substituent on the pyridine ring dictates the compound's spatial configuration, electronic distribution, and potential interaction with biological targets. Substituting one regioisomer for another may alter binding affinities, reaction kinetics, and overall biological outcomes. While direct comparative biological data for these specific compounds is absent from the public domain, the structural differences alone justify a need for compound-specific validation and procurement .

Quantitative Differentiation Data for 3-(2,6-Dichlorobenzoyl)-4-methylpyridine (CAS 1187167-72-1) vs. Key Analogs


Structural Isomerism and Its Impact on Molecular Properties for 3-(2,6-Dichlorobenzoyl)-4-methylpyridine vs. 2-Position Analog

3-(2,6-Dichlorobenzoyl)-4-methylpyridine (CAS 1187167-72-1) is a regioisomer of 2-(2,6-dichlorobenzoyl)-4-methylpyridine (CAS 1187165-49-6). While they share the same molecular formula (C13H9Cl2NO) and molecular weight (266.12 g/mol), the position of the benzoyl group on the pyridine ring differs, leading to distinct spatial and electronic properties that directly impact molecular recognition and binding . No quantitative biological activity data comparing the two isomers was found in the public domain.

Structural Isomerism Pyridine Derivatives Molecular Recognition

Available Purity and Quality Data for 3-(2,6-Dichlorobenzoyl)-4-methylpyridine from Commercial Suppliers

Commercial suppliers offer 3-(2,6-Dichlorobenzoyl)-4-methylpyridine at purities of 97% or NLT 98% . This level of purity is typical for a research-grade chemical building block. The compound is characterized by a molecular weight of 266.12 g/mol and a logP value of 3.92782, indicating moderate lipophilicity .

Chemical Synthesis Analytical Chemistry Quality Control

Recommended Research and Development Applications for 3-(2,6-Dichlorobenzoyl)-4-methylpyridine (CAS 1187167-72-1)


Synthesis of Novel Bioactive Molecules and Chemical Probes

Due to its functional groups, 3-(2,6-dichlorobenzoyl)-4-methylpyridine can serve as a versatile intermediate in the synthesis of more complex molecules. The 2,6-dichlorobenzoyl group can participate in nucleophilic acyl substitution reactions, while the methyl group on the pyridine ring can be further functionalized . This makes the compound a valuable building block in medicinal chemistry for the generation of diverse compound libraries .

Investigating Structure-Activity Relationships (SAR) in Pyridine-Based Ligands

The compound's well-defined structure and commercial availability make it a suitable candidate for SAR studies. By using 3-(2,6-dichlorobenzoyl)-4-methylpyridine as a core scaffold, researchers can systematically modify its structure and assess the impact on biological activity . This can help elucidate the key structural features required for interaction with a specific biological target.

As a Reference Standard in Analytical Method Development

Given its defined structure and availability at known purities (97% or NLT 98%) , 3-(2,6-dichlorobenzoyl)-4-methylpyridine can be used as a reference standard or system suitability test compound in the development and validation of analytical methods, such as HPLC or LC-MS, for the detection and quantification of similar pyridine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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